molecular formula C14H12N4O2 B5751061 3-(2-Methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole

3-(2-Methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole

Cat. No.: B5751061
M. Wt: 268.27 g/mol
InChI Key: GKETWMURHWJVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring and an oxadiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole typically involves the reaction of 2-methoxy-6-methylpyridine-3-boronic acid with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(2-Methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For instance, it may inhibit protein kinase C and cyclooxygenase-2, which are involved in cell growth and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole is unique due to its combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-5-6-11(14(16-9)19-2)12-17-13(20-18-12)10-4-3-7-15-8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKETWMURHWJVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323048
Record name 3-(2-methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

701275-32-3
Record name 3-(2-methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.